Glutarylglycine is an N-acyl-amino acid, specifically the conjugate of glutaric acid and glycine. Its primary procurement driver is its critical role as a specific, quantifiable biomarker for Glutaric Aciduria Type I (GA-I), an inherited metabolic disorder caused by a deficiency of the enzyme glutaryl-CoA dehydrogenase. In clinical and research settings, accurate diagnosis and monitoring depend on the precise measurement of Glutarylglycine and other related metabolites in biological fluids, necessitating the use of a high-purity, chemically defined analytical standard.
In the context of its primary application, substituting Glutarylglycine is not viable. Using a simple mixture of its precursors, glutaric acid and glycine, fails to replicate the specific covalent amide bond that is the hallmark of the metabolite created by enzymatic pathways. Close structural analogs, such as succinylglycine or other acylglycines, are biomarkers for entirely different metabolic pathways or disorders and would therefore produce clinically irrelevant and misleading results in assays designed to detect Glutaric Aciduria Type I. The diagnostic specificity required in clinical chemistry and metabolic research mandates the procurement of the exact, high-purity molecular entity, CAS 17686-38-3.
Glutarylglycine is procured primarily as an analytical standard for the quantitative analysis of metabolites in body fluids, a critical step in diagnosing and managing Glutaric Aciduria Type I. Commercial standards are available with specified purity levels, such as ≥93.0% (HPLC), to ensure the accuracy and reproducibility of diagnostic tests like GC/MS or tandem mass spectrometry. Using an uncharacterized or low-purity material would invalidate assay results, making a well-defined, high-purity standard a non-negotiable requirement for clinical laboratory workflows.
| Evidence Dimension | Purity & Application Suitability |
| Target Compound Data | Analytical standard grade with specified purity (e.g., ≥93.0% HPLC) suitable for clinical testing applications. |
| Comparator Or Baseline | Uncharacterized, synthesized lab materials or crude mixtures of precursors, which lack the defined purity and chemical identity required for use as a calibrator or control. |
| Quantified Difference | The difference between a certified standard and an uncertified material is the assurance of identity and purity, which is a qualitative but absolute requirement for regulated diagnostic and clinical research applications. |
| Conditions | Use as a reference standard, calibrator, or control in quantitative mass spectrometry-based assays for inborn errors of metabolism. |
For diagnostic applications, assay accuracy is paramount; using a non-standard material introduces unacceptable analytical variance and risks misdiagnosis of a serious neonatal disease.
The accumulation of Glutarylglycine, along with glutaric acid, 3-hydroxyglutaric acid, and glutarylcarnitine (C5DC), is specifically characteristic of glutaryl-CoA dehydrogenase (GCDH) deficiency. This metabolic profile distinguishes GA-I from other organic acidurias where different acylglycines or acylcarnitines accumulate. For researchers studying the specific downstream effects of GCDH dysfunction, Glutarylglycine serves as a precise tool to probe this pathway, a function that cannot be fulfilled by other structurally similar metabolites associated with different enzyme deficiencies.
| Evidence Dimension | Biochemical Pathway Specificity |
| Target Compound Data | Accumulates specifically due to deficiency in the glutaryl-CoA dehydrogenase enzyme, part of the L-lysine, L-hydroxylysine, and L-tryptophan degradation pathways. |
| Comparator Or Baseline | Other acylglycines (e.g., succinylglycine, isovalerylglycine) or acylcarnitines that are biomarkers for different inborn errors of metabolism, such as defects in fatty acid oxidation or other amino acid degradation pathways. |
| Quantified Difference | Qualitative but absolute: Glutarylglycine is a marker for a specific enzyme defect (GCDH), while other acylglycines are markers for other, distinct enzyme defects. |
| Conditions | Metabolic analysis of biological fluids (urine, plasma) for diagnosis or research into inborn errors of metabolism. |
Procuring the correct acylglycine is essential for accurately identifying a specific metabolic disease or for studying the precise metabolic consequences of a single enzyme deficiency in a research model.
For laboratories involved in expanded newborn screening, Glutarylglycine is an essential component of calibrator and control materials for tandem mass spectrometry assays. Its use ensures the accurate quantification of disease-specific metabolites, enabling early and reliable detection of Glutaric Aciduria Type I from dried blood spots.
In diagnostic laboratories, high-purity Glutarylglycine is used to develop, validate, and run quantitative tests on urine or plasma samples from symptomatic patients. This provides confirmatory diagnosis and allows for the ongoing monitoring of treatment efficacy in individuals with GA-I.
Researchers studying the pathophysiology of neurodegeneration in GA-I use Glutarylglycine to investigate the downstream cellular effects of GCDH deficiency. It can be applied to cell culture models or used as a standard to measure its accumulation in animal models, helping to elucidate disease mechanisms and test potential therapeutic interventions.